![molecular formula C18H17F3N4O2S B2502454 N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-93-0](/img/structure/B2502454.png)

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

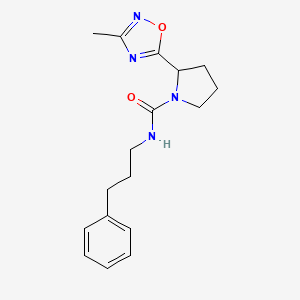

The compound "N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, a class of compounds known for their diverse biological activities. This particular compound, although not directly studied in the provided papers, is structurally related to the compounds that have been synthesized and evaluated for various biological activities, including cytotoxicity, anticonvulsant activity, antioxidant activity, and antiviral activity against yellow fever virus .

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of hydrazides with isothiocyanates or the interaction of hydrazine with alkyl-/arylisothiocyanates . For instance, the synthesis of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes was achieved by reacting the ligand with various metal ions, resulting in coordinated species . Similarly, the synthesis of antiviral carbothioamides against yellow fever virus was performed in a three-step process starting from cyanuric chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazinecarbothioamide moiety, which can exist in different forms such as keto-thione or keto-thiol depending on its coordination state with metal ions . The molecular docking studies of these compounds on cancer proteins and GABA receptors suggest that they can adopt conformations that are compatible with biological targets .

Chemical Reactions Analysis

The chemical reactivity of hydrazinecarbothioamide derivatives includes their ability to coordinate with metal ions to form complexes . These compounds can also undergo further chemical transformations, such as S-alkylation, to yield new derivatives with potential biological activities . The presence of substituents on the aromatic rings can significantly influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure. The compounds exhibit varying degrees of solubility, thermal stability, and electronic properties, as indicated by optical band gap measurements . The cytotoxicity and antiviral activity assays suggest that these compounds have the potential to interact with biological systems effectively, with some derivatives showing selective inhibition of yellow fever virus growth at low concentrations . The antioxidant activity of these compounds has been demonstrated using the DPPH method, with some showing excellent activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has been conducted on the synthesis of coordination compounds of copper and nickel with derivatives similar to N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide. These compounds act as ligands, forming coordination complexes that have been evaluated for their potential to inhibit the growth of certain cancer cells, highlighting their significance in medicinal chemistry and oncology research (Pakhontsu et al., 2014).

Biological Activities

Several studies have focused on the biological activities of compounds structurally related to this compound. For example, the synthesis of new classes of tri- and bis(1,3,4-thiadiazol-2-amine) derivatives has been explored, with these compounds showing potential as monomers for various dendrimers (Darehkordi & Ghazi, 2013).

Antimicrobial and Antioxidant Properties

Compounds featuring the hydrazinecarbothioamide moiety have been synthesized and evaluated for their antimicrobial activities, indicating their utility in developing new antibacterial and antifungal agents. For instance, some derivatives have shown significant antibacterial activities, underscoring their potential application in addressing resistant microbial strains (Mayekar & Mulwad, 2008). Additionally, certain derivatives exhibit antioxidant activity, suggesting their possible use in combating oxidative stress-related conditions (Bărbuceanu et al., 2014).

Analytical Applications

The modification of carbon paste electrodes with carbon nanotubes and specific derivatives has been explored for the selective determination of biochemical compounds, such as epinephrine, in the presence of other similar substances. This application demonstrates the potential utility of these compounds in analytical chemistry, particularly in developing sensitive and selective biosensors (Beitollahi et al., 2008).

Eigenschaften

IUPAC Name |

1-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c1-2-8-22-17(28)24-23-16(27)13-6-7-15(26)25(11-13)10-12-4-3-5-14(9-12)18(19,20)21/h2-7,9,11H,1,8,10H2,(H,23,27)(H2,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWOXALDROWEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)